molecular formula C20H22N2O2S B11120565 O-{3-[(4-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate

O-{3-[(4-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate

Cat. No.: B11120565
M. Wt: 354.5 g/mol
InChI Key: TXQXCTFXROXSLY-UHFFFAOYSA-N
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Description

3-(4-TOLUIDINOCARBONYL)PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a tetrahydropyridine ring, a phenyl group, and a thioate functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TOLUIDINOCARBONYL)PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.

    Attachment of the Thioate Group: The thioate group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.

    Coupling with 4-TOLUIDINOCARBONYL Group: The final step involves coupling the intermediate with 4-toluidinocarbonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioate group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: : The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-TOLUIDINOCARBONYL)PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioate group plays a crucial role in its binding affinity and specificity, while the tetrahydropyridine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-TOLUIDINOCARBONYL)PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
  • 3-(4-TOLUIDINOCARBONYL)PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBONATE

Uniqueness

  • The presence of the thioate group distinguishes 3-(4-TOLUIDINOCARBONYL)PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE from its analogs, providing unique chemical reactivity and biological activity.
  • The tetrahydropyridine ring offers structural stability and potential for diverse chemical modifications.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

O-[3-[(4-methylphenyl)carbamoyl]phenyl] piperidine-1-carbothioate

InChI

InChI=1S/C20H22N2O2S/c1-15-8-10-17(11-9-15)21-19(23)16-6-5-7-18(14-16)24-20(25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,23)

InChI Key

TXQXCTFXROXSLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)N3CCCCC3

Origin of Product

United States

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